3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride
Overview
Description
“3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride” is a chemical compound with the molecular formula C12H19Cl2N3 . It has a molecular weight of 276.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3.2ClH/c1-15(2)7-6-14-10-12-5-3-4-11(8-12)9-13;;/h3-5,8,14H,6-7,10H2,1-2H3;2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Novel Synthesis of Heterocycles and Potential Anti-Tumor Agents
Research has demonstrated the efficacy of derivatives related to "3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride" in synthesizing a variety of heterocyclic compounds. For instance, novel synthesis methods have been developed for creating triazines and triazepines, showing potential as anti-tumor agents against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (M. G. Badrey & S. M. Gomha, 2012).
Peptide Coupling and Enzymatic Substrate Synthesis
The compound has been utilized in efficient peptide coupling methods, particularly in the synthesis of conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method facilitated the synthesis of Fa-Met, an important enzymatic substrate, illustrating the compound's role in biochemical research and its potential in drug development (J. Brunel, C. Salmi, & Y. Letourneux, 2005).
Alzheimer's Disease Research
A hydrophobic radiofluorinated derivative of "3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride" was used in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease (AD) patients. This technique offers a non-invasive method for diagnosing AD and monitoring the development of neurofibrillary tangles and beta-amyloid plaques, crucial for understanding the progression of this debilitating disease (K. Shoghi-Jadid et al., 2002).
Photodynamic Therapy Research
Amphiphilic zinc(II) phthalocyanines substituted with "3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride" derivatives have shown significant potential in photodynamic therapy. These compounds, upon activation by light, can produce singlet oxygen, which is cytotoxic and can be used to target cancer cells in photodynamic therapy. Their structure and photophysical properties make them potent against various cancer cell lines, including HepG2 and HT29 cells (Wubiao Duan et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-[[2-(dimethylamino)ethylamino]methyl]benzonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-15(2)7-6-14-10-12-5-3-4-11(8-12)9-13;;/h3-5,8,14H,6-7,10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANTZTBJNHVLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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